Capeserod hydrochloride
Overview
Description
Capeserod HCl, also known as SL-650155, is a 5-hydroxytriptamine 4 (5-HT4) receptor agonist potentially for the treatment of Alzheimer's disease.
Mechanism of Action
Target of Action
Capeserod Hydrochloride is a selective partial agonist of the serotonin type 4 (5-HT4) receptor . The 5-HT4 receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that has various functions, including the regulation of mood, appetite, and sleep .
Mode of Action
As a 5-HT4 receptor partial agonist , this compound binds to these receptors and mimics the action of serotonin to a certain extent . It has a Ki value of 0.6 nM and an intrinsic activity (IA) of 40-50% relative to serotonin .
Biochemical Pathways
The activation of 5-HT4 receptors by this compound can lead to various downstream effects. In the gastrointestinal (GI) tract, these receptors perform various functions, including gastric emptying, decreasing oesophageal reflux, and promoting intestinal peristalsis .
Pharmacokinetics
It’s worth noting that the drug was found to be safe and well-tolerated in clinical trials .
Result of Action
This compound potently enhances cognition, learning, and memory, and also possesses antidepressant effects . It has been investigated in multiple clinical trials involving over 600 patients .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is being repurposed for use in the treatment of gastrointestinal (GI) diseases
Biochemical Analysis
Biochemical Properties
Capeserod hydrochloride interacts with the 5-HT4 receptor, a type of serotonin receptor . It acts as a partial agonist, stimulating cAMP production with a maximal effect of 40 to 50% of serotonin . This interaction with the 5-HT4 receptor is key to its role in biochemical reactions.
Cellular Effects
In cells expressing the 5-HT4(b) and 5-HT4(e) splice variants, this compound acts as a partial agonist . It influences cell function by modulating the activity of these receptors, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the 5-HT4 receptor . As a partial agonist, it binds to this receptor and modulates its activity, leading to changes in intracellular signaling and potentially influencing gene expression .
Properties
IUPAC Name |
5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNFXZHLRNQJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430955 | |
Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191023-43-5 | |
Record name | Capeserod hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191023435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPESEROD HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8TM6AN9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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